molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No. B1598417
Key on ui cas rn: 20885-21-6
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
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Patent
US06878726B2

Procedure details

3-Nitro-6-(methylthio)pyridine (22.0 g, 129.3 mmol) was dissolved in acetone (140 mL). Sulfuric acid (2N, 230 mL) was then added dropwise to above solution to form a slurry. Potassium permanganate (KMnO4) (26.5 g, 168.1 mmol, dissolved in 500 mL of H2O) was added to the above mixture dropwise. The mixture that resulted was stirred at room temperature overnight. The solid was filtered and stirred with a warm mixture of ethanol/methanol (10/1). The insoluble salt was filtered, the filtrate was concentrated to provide a pale yellow solid. The crude product was recrystallized from ethanol to furnish the title compound (17.8 g, 70%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7](SC)=[CH:8][CH:9]=1)([O-:3])=[O:2].[S:12](=[O:16])(=O)(O)[OH:13].[Mn]([O-])(=O)(=O)=O.[K+].[CH3:23]C(C)=O>>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([S:12]([CH3:23])(=[O:16])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)SC
Name
Quantity
140 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a slurry
CUSTOM
Type
CUSTOM
Details
The mixture that resulted
FILTRATION
Type
FILTRATION
Details
The solid was filtered
STIRRING
Type
STIRRING
Details
stirred with a warm mixture of ethanol/methanol (10/1)
FILTRATION
Type
FILTRATION
Details
The insoluble salt was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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